molecular formula C9H5ClIN B1588978 7-Chloro-4-iodoquinoline CAS No. 98591-57-2

7-Chloro-4-iodoquinoline

Cat. No. B1588978
CAS RN: 98591-57-2
M. Wt: 289.5 g/mol
InChI Key: HUTDAIDVAMQWDX-UHFFFAOYSA-N
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Description

7-Chloro-4-iodoquinoline is a quinolinic-isoquinolinic derivative . It has the empirical formula C9H5ClIN .


Synthesis Analysis

7-Chloro-4-iodoquinoline can be synthesized by various methods. One such method involves nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular weight of 7-Chloro-4-iodoquinoline is 289.50 . The SMILES string representation is Clc1ccc2c(I)ccnc2c1 .


Chemical Reactions Analysis

7-Chloro-4-iodoquinoline can undergo various chemical reactions. For instance, it can react with substituted aromatic/heteroaromatic aldehydes to form corresponding Schiff bases .


Physical And Chemical Properties Analysis

7-Chloro-4-iodoquinoline has a melting point of 125-129°C .

Scientific Research Applications

Reversible Electrochromes

7-Chloro-4-iodoquinoline is used as a quinolinic-isoquinolinic derivative for acting as reversible electrochromes . Electrochromes are materials that change color in response to an electric charge.

Antiviral Research

Compounds with a 4-Aminoquinoline nucleus, similar to 7-Chloro-4-iodoquinoline, have been found to display antiviral activities .

Antimalarial Applications

4-Aminoquinoline derivatives have been used in the design of bioactive compounds displaying antimalarial activities .

Anti-leishmanial Applications

Research has shown that 4-Aminoquinoline derivatives can display anti-leishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type.

Anti-inflammatory and Immune-modulatory Applications

4-Aminoquinoline derivatives have been found to display anti-inflammatory and immune-modulatory activities .

Anticancer Research

Compounds with a 4-Aminoquinoline nucleus have been found to display anticancer activities .

Anti-platelet Aggregation

4-Aminoquinoline derivatives have been used in the design of bioactive compounds displaying anti-platelet aggregation activities .

Safety and Hazards

7-Chloro-4-iodoquinoline is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

7-chloro-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTDAIDVAMQWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458100
Record name 7-Chloro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-iodoquinoline

CAS RN

98591-57-2
Record name 7-Chloro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-iodoquinoline
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Synthesis routes and methods I

Procedure details

4,7-Dichloroquinoline (50 g) (Aldrich) was added in small portions to HI (425 mL) at r.t. and then heated at 130° C. for 5 h. The mixture was cooled, poured into ice/H2O (600 mL), made basic (pH 10) with 10N NaOH, and extracted with CHCl3. The combined organics were washed with NH4OAc buffer, 10% Na2S2O3, brine, dried (Na2SO4) and concentrated providing the title compound which was used as such.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-chloro-4-iodoquinoline a valuable compound in organic synthesis?

A1: 7-Chloro-4-iodoquinoline serves as a versatile building block for synthesizing more complex quinoline derivatives. Its value stems from the distinct reactivity difference between the chlorine and iodine substituents. [, ] Research demonstrates that the iodine atom in the 4-position undergoes selective Suzuki cross-coupling reactions with various aryl and vinylboronic acids in the presence of a palladium catalyst. [] This selectivity allows chemists to introduce diverse substituents at the 4-position while keeping the chlorine atom at the 7-position intact for further modifications.

Q2: Why is the synthesis of 7-chloro-4-iodoquinoline from 4,7-dichloroquinoline advantageous?

A2: Direct iodination of 4,7-dichloroquinoline offers a highly effective and regioselective approach to producing 7-chloro-4-iodoquinoline. [] This method employs readily available sodium iodide as the iodine source and avoids the use of transition metals or harsh reaction conditions, making it a more practical and environmentally friendly alternative to traditional synthetic routes. [] The reaction proceeds via an acid-mediated nucleophilic halogen exchange, selectively replacing the chlorine at the 4-position with iodine while leaving the 7-chloro substituent untouched. []

Q3: How does the reactivity of 7-chloro-4-iodoquinoline compare to 4,7-dichloroquinoline in Suzuki cross-coupling reactions?

A3: Research indicates that while both 7-chloro-4-iodoquinoline and 4,7-dichloroquinoline can participate in Suzuki cross-coupling reactions with arylboronic acids, they exhibit different reactivity profiles. [] 7-Chloro-4-iodoquinoline demonstrates superior regioselectivity, primarily reacting at the 4-iodo position, leading to the formation of 7-chloro-4-arylquinolines in high yields. [] In contrast, 4,7-dichloroquinoline shows less selectivity, producing a mixture of mono- and di-substituted products. [] Interestingly, despite its higher selectivity, 7-chloro-4-iodoquinoline reacts slower than 4,7-dichloroquinoline in these reactions. []

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